

# 5'-Bromo-2'-hydroxyacetophenone CAS number 1450-75-5

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## Compound of Interest

Compound Name: 5'-Bromo-2'-hydroxyacetophenone

Cat. No.: B072681

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An In-depth Technical Guide to **5'-Bromo-2'-hydroxyacetophenone**

CAS Number: 1450-75-5

This technical guide provides a comprehensive overview of **5'-Bromo-2'-hydroxyacetophenone**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role as a precursor to biologically active molecules.

## Physicochemical Properties

**5'-Bromo-2'-hydroxyacetophenone** is a white to off-white crystalline solid at room temperature.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.

Property	Value	Reference
CAS Number	1450-75-5	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	215.04 g/mol	<a href="#">[2]</a>
Melting Point	58-61 °C	
Boiling Point	282.6 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.586 g/cm <sup>3</sup>	<a href="#">[1]</a>
Solubility	Soluble in Chloroform	
pKa	9.59 ± 0.18 (Predicted)	
LogP	2.357	<a href="#">[1]</a>

## Synthesis

The primary method for synthesizing **5'-Bromo-2'-hydroxyacetophenone** is through the Fries rearrangement of 4-bromophenyl acetate.[\[3\]](#) This reaction is catalyzed by a Lewis acid, typically aluminum chloride, and involves the migration of the acetyl group from the phenolic ester to the aromatic ring.[\[4\]](#)[\[5\]](#)

## Experimental Protocol: Synthesis via Fries Rearrangement

This protocol details the synthesis of **5'-Bromo-2'-hydroxyacetophenone** from 4-bromophenol and acetyl chloride.

### Materials:

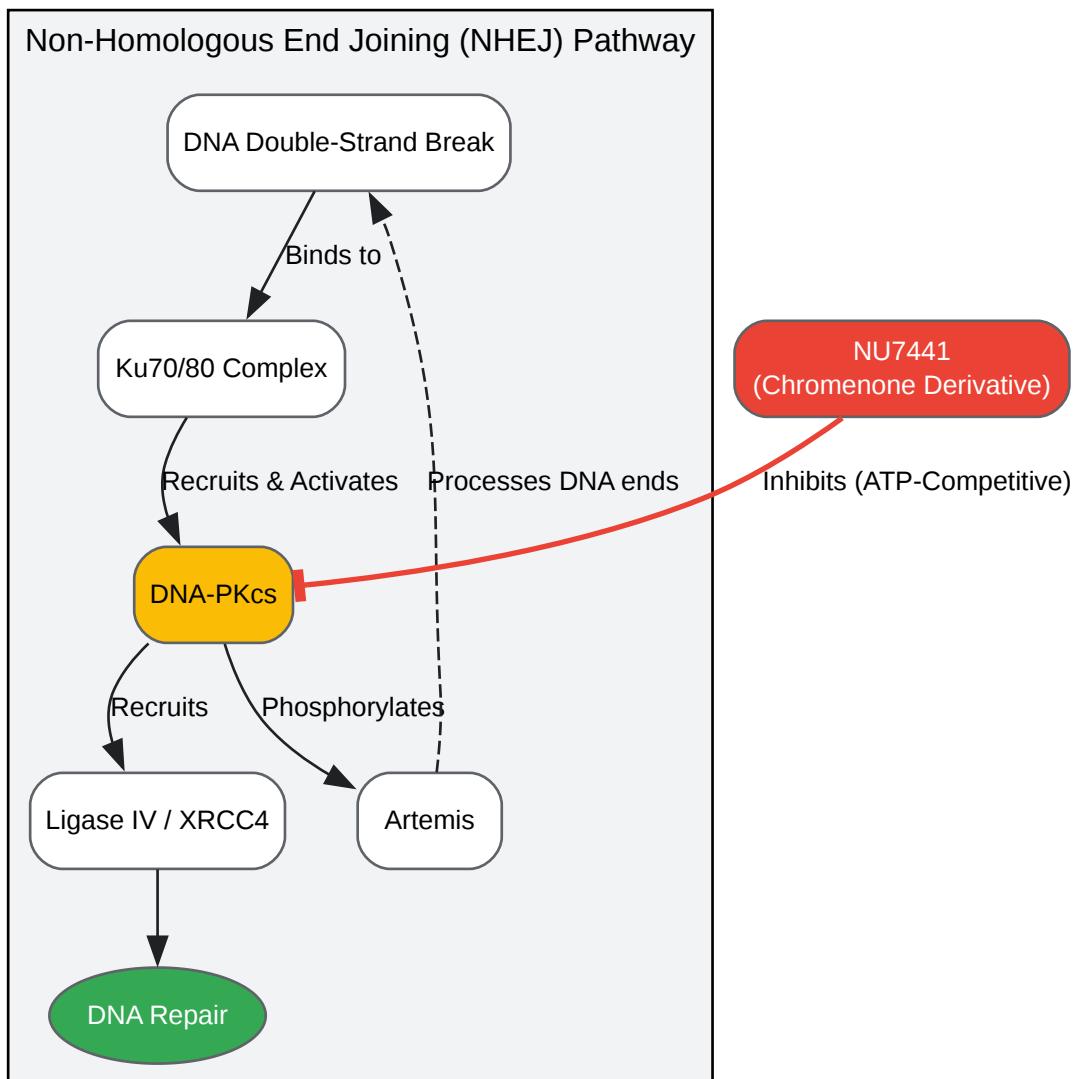
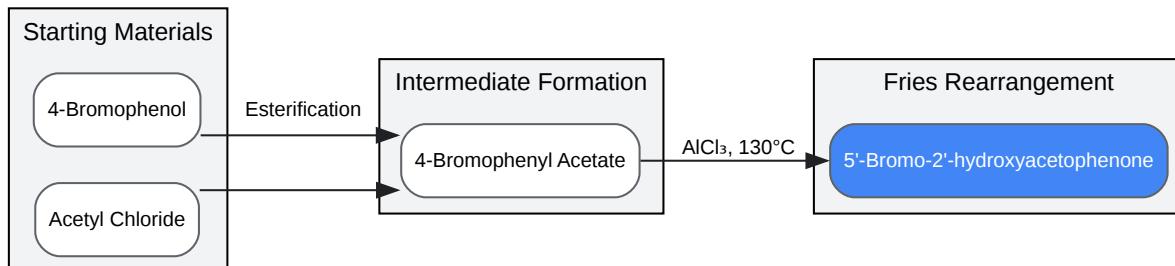
- 4-Bromophenol
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)

- Ethyl acetate
- Anhydrous sodium sulfate
- Ice-water
- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Heating mantle

**Procedure:**

- Place 92 g (536 mmol) of 4-bromophenol into a three-neck flask.
- Cool the flask to 0 °C using an ice bath.
- Slowly add 46 g (590 mmol) of acetyl chloride dropwise to the flask.
- Stir the mixture at room temperature for 2 hours.
- Increase the temperature to 130 °C.
- Add 128 g (965 mmol) of anhydrous aluminum chloride in portions.
- Continue stirring the mixture at 130 °C for 2 hours.[3]
- After the reaction is complete, cool the mixture and carefully add it to ice-water to quench the reaction.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.

- The resulting white solid is **5'-Bromo-2'-hydroxyacetophenone** (yield: ~87%).[3]



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